

## In Vitro Characterization of Cisapride Monohydrate: A Technical Guide

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Compound of Interest		
Compound Name:	Cisapride monohydrate	
Cat. No.:	B1198533	Get Quote

#### Introduction

**Cisapride monohydrate** is a substituted piperidinyl benzamide compound recognized for its gastroprokinetic properties.[1][2] It was developed to enhance motility throughout the gastrointestinal tract and has been used in the management of conditions such as gastroesophageal reflux disease (GERD) and gastroparesis.[2][3] The primary mechanism of action for its prokinetic effects is the agonism of serotonin 5-HT4 receptors, which facilitates the release of acetylcholine in the myenteric plexus.[4][5][6][7]

Despite its efficacy, cisapride's use has been significantly restricted or withdrawn in many countries due to safety concerns.[1][6] A major liability is its propensity to cause cardiac arrhythmias, specifically long QT syndrome and Torsades de Pointes.[8][9] This cardiotoxicity is a direct result of its high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[9][10]

This technical guide provides a comprehensive overview of the in vitro characterization of **cisapride monohydrate**, focusing on its physicochemical properties, pharmacology, and pharmacokinetic profile. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for clear interpretation.

## **Physicochemical Properties**



The fundamental physicochemical characteristics of a drug substance are critical for formulation development and understanding its biological behavior. Cisapride is practically insoluble in water, a factor that influences its formulation and bioavailability.[1]

Property	Value	Source
Chemical Name	(±)-cis-4-amino-5-chloro-N-(1- [3-(4-fluorophenoxy)propyl]-3- methoxy-4-piperidinyl)-2- methoxybenzamide monohydrate	[11][12]
Molecular Formula	C23H29CIFN3O4·H2O	[12][13]
Molecular Weight	483.96 g/mol	[12][13]
Anhydrous M.W.	465.95 g/mol	[6]
Appearance	White to beige colored powder	[11]
Water Solubility	2.71 mg/L; Practically insoluble	[1][5]
Aqueous Solubility	0.37 mg/mL (in 0.1N HCl at 37°C) 2.76 mg/mL (in 0.01N HCl at 37°C)	[14]
LogP	3.3 - 3.4	[1][5]
pKa (Strongest Basic)	8.24	[5]

# Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of **cisapride monohydrate**.

• Preparation of Solutions: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and purified water to simulate physiological conditions.



- Sample Addition: Add an excess amount of cisapride monohydrate powder to a clear glass vial for each buffer condition. The amount should be sufficient to ensure a saturated solution with visible solid material remaining.
- Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the
  undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000
  rpm) for 15-20 minutes to pellet the excess solid.
- Sample Collection and Analysis: Carefully collect an aliquot of the clear supernatant. Filter the sample through a 0.45-µm membrane filter to remove any remaining particulates.[15]
- Quantification: Analyze the concentration of cisapride in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
- Reporting: Express the solubility in units such as mg/mL or µg/mL for each condition tested.

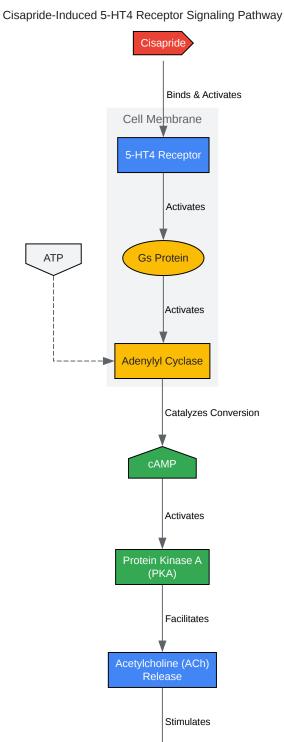
## **Pharmacological Characterization**

Cisapride's pharmacological profile is defined by a dual activity: its intended therapeutic action as a 5-HT4 receptor agonist and its unintended, dangerous action as a potent hERG channel blocker.

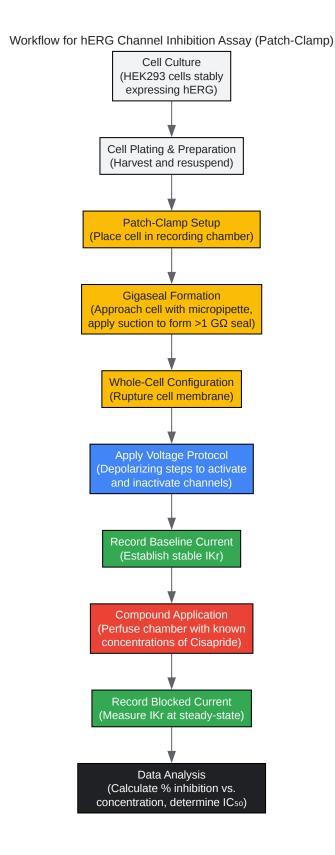
#### **Primary Pharmacology: 5-HT4 Receptor Agonism**

Cisapride acts as a selective agonist at serotonin 5-HT4 receptors.[6][16] Activation of these G-protein coupled receptors on enteric neurons in the myenteric plexus enhances the release of acetylcholine.[5][17] This increased acetylcholine stimulates muscarinic receptors on smooth muscle cells, leading to increased gastrointestinal motility and accelerated gastric emptying.[4] [5][6]









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